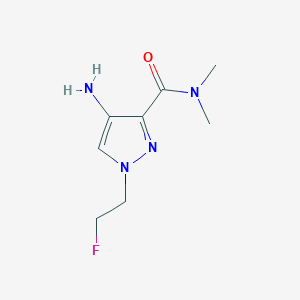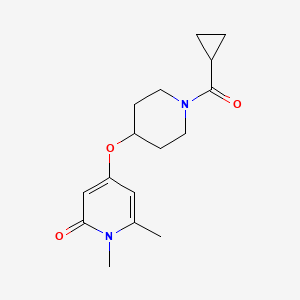
4-((1-(环丙烷羰基)哌啶-4-基)氧基)-1,6-二甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperidine ring, a cyclopropane moiety, and a pyridinone core, making it a subject of interest for various chemical and biological studies.
科学研究应用
Chemistry
In chemistry, 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand for studying receptor interactions, particularly those involving piperidine and pyridinone moieties. It can be used in assays to investigate binding affinities and the effects of structural modifications on biological activity.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is the endogenous receptor for nitric oxide (NO) and plays a crucial role in several diseases associated with oxidative stress .
Mode of Action
In a pathological oxidative environment, the heme group of sGC can be oxidized, rendering it unresponsive to NO and leading to a loss in its ability to catalyze the production of cyclic guanosine monophosphate (cGMP) . This compound is designed to activate oxidized sGC, thereby restoring its ability to catalyze the production of cGMP .
Biochemical Pathways
The compound affects the sGC/NO/cGMP pathway . A dysfunctional sGC/NO/cGMP pathway has been implicated in contributing to elevated intraocular pressure associated with glaucoma . By activating oxidized sGC, the compound restores the functionality of this pathway .
Pharmacokinetics
The compound is specifically designed for topical ocular administration . This method of administration allows the compound to directly target the affected area, potentially improving its bioavailability and reducing systemic side effects .
Result of Action
The compound robustly lowers intraocular pressure in a model of elevated intraocular pressure . This effect is observed over 24 hours after a single topical ocular drop . The compound has been selected for clinical evaluation due to these promising results .
生化分析
Biochemical Properties
The compound 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one interacts with various enzymes and proteins. It has been found to activate oxidized soluble guanylate cyclase (sGC), an endogenous receptor for nitric oxide (NO) . This interaction restores the ability of sGC to catalyze the production of cGMP, a critical second messenger in cellular signaling .
Cellular Effects
The effects of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one on cells are profound. By activating oxidized sGC, it influences cell function by restoring the ability to produce cGMP . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves binding interactions with biomolecules and changes in gene expression. Specifically, it binds to and activates oxidized sGC, leading to an increase in the production of cGMP .
Metabolic Pathways
It is known to interact with sGC, a key enzyme in the NO/cGMP pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Moiety: The cyclopropane group is often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or through Simmons-Smith reactions.
Attachment of the Piperidine to the Pyridinone Core: This step involves nucleophilic substitution reactions where the piperidine derivative reacts with a halogenated pyridinone under basic conditions.
Final Cyclization and Functionalization: The final product is obtained through cyclization and functionalization steps, which may involve protecting group strategies and selective deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropane moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed.
相似化合物的比较
Similar Compounds
4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares similarities with other piperidine and pyridinone derivatives.
Piperidine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Pyridinone derivatives: These compounds are often explored for their enzyme inhibitory properties and potential as drug candidates.
Uniqueness
The uniqueness of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane moiety, in particular, distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.
This detailed overview provides a comprehensive understanding of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-9-14(10-15(19)17(11)2)21-13-5-7-18(8-6-13)16(20)12-3-4-12/h9-10,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGBFTZVQCFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
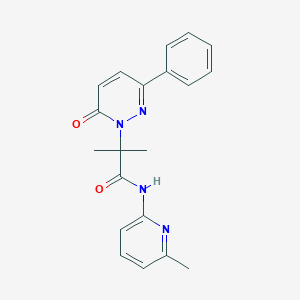
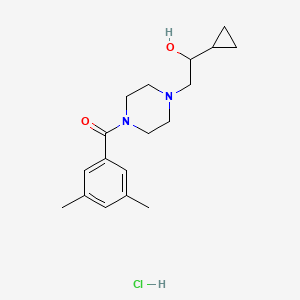
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide](/img/structure/B2454286.png)
![ethyl 4-({6,7-dimethoxy-2-[4-(piperidine-1-sulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2454287.png)
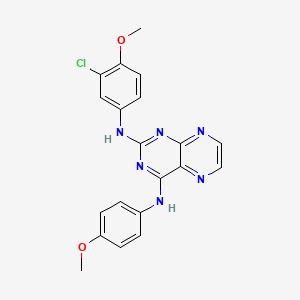
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
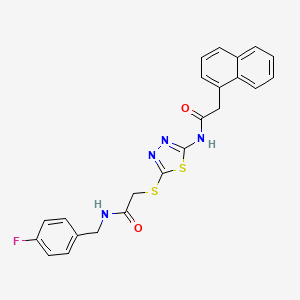
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)

![6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454299.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)
